molecular formula C7H15Cl B1294878 1-Chloro-5-methylhexane CAS No. 33240-56-1

1-Chloro-5-methylhexane

Cat. No. B1294878
CAS RN: 33240-56-1
M. Wt: 134.65 g/mol
InChI Key: YESHSLGUAPTMLI-UHFFFAOYSA-N
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Description

1-Chloro-5-methylhexane is a chemical compound with the molecular formula C7H15Cl . It has an average mass of 134.647 Da and a monoisotopic mass of 134.086227 Da .


Molecular Structure Analysis

The molecular structure of 1-Chloro-5-methylhexane consists of a six-carbon chain (hexane) with a chlorine atom (Cl) attached to one carbon and a methyl group (CH3) attached to another . The exact structure can be viewed using specialized chemical visualization software .


Physical And Chemical Properties Analysis

1-Chloro-5-methylhexane has a density of 0.9±0.1 g/cm3, a boiling point of 150.0±8.0 °C at 760 mmHg, and a vapor pressure of 5.0±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 37.1±3.0 kJ/mol and a flash point of 39.2±16.5 °C . The index of refraction is 1.418 .

Scientific Research Applications

Spectroscopy

The mass spectrum of 1-Chloro-5-methylhexane can be studied using electron ionization . This can provide valuable information about the compound’s structure and fragmentation pattern .

Chemical Database

1-Chloro-5-methylhexane is listed in the NIST Chemistry WebBook, which provides a wealth of information about the compound, including its molecular weight, formula, InChI, InChIKey, and CAS Registry Number . This information can be useful for researchers and scientists working with this compound .

properties

IUPAC Name

1-chloro-5-methylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl/c1-7(2)5-3-4-6-8/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESHSLGUAPTMLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067757
Record name Hexane, 1-chloro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-5-methylhexane

CAS RN

33240-56-1
Record name 1-Chloro-5-methylhexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33240-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexane, 1-chloro-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033240561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexane, 1-chloro-5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexane, 1-chloro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXANE, 1-CHLORO-5-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWZ0L968XA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper mentions 1-chloro-5-methylhexane as a newly identified component in tobacco smoke. What is known about its presence in other sources or its potential applications?

A: The provided research paper focuses solely on the identification of 1-chloro-5-methylhexane within the gas phase of tobacco smoke []. Currently, there is no further information available in the provided abstract regarding its presence in other sources or potential applications. Further research is required to explore these aspects.

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